molecular formula C8H8ClNO B1431112 4-Chloro-3-cyclopropoxypyridine CAS No. 1243290-09-6

4-Chloro-3-cyclopropoxypyridine

Cat. No.: B1431112
CAS No.: 1243290-09-6
M. Wt: 169.61 g/mol
InChI Key: HQKYRAUJWPXHKO-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Cellular Effects

Molecular Mechanism

The molecular mechanism of action of 4-Chloro-3-cyclopropoxypyridine is not yet fully understood. It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3-cyclopropoxypyridine typically involves the reaction of 4-chloropyridine with cyclopropanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of this compound .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards for various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-cyclopropoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Scientific Research Applications

4-Chloro-3-cyclopropoxypyridine has a wide range of scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Comparison with Similar Compounds

Biological Activity

4-Chloro-3-cyclopropoxypyridine is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

This compound can be synthesized through the reaction of 4-chloropyridine with cyclopropanol in the presence of a base like potassium carbonate and a solvent such as dimethylformamide (DMF). This reaction typically involves heating to facilitate the formation of the compound .

The molecular mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biomolecules. Potential mechanisms include:

  • Enzyme Inhibition : The compound may inhibit certain enzymes, thereby altering metabolic pathways.
  • Gene Expression Modulation : It could influence gene expression, affecting cellular functions and responses.
  • Binding Interactions : The compound may bind to specific receptors or proteins, leading to biological effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth. The minimum inhibitory concentration (MIC) values are crucial in determining its potency against specific pathogens.

Pathogen MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli16
Pseudomonas aeruginosa64

These results suggest that this compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has shown cytotoxic effects against various cancer cell lines, including breast and ovarian cancer cells. The compound's IC50 values indicate its effectiveness in inhibiting cell proliferation.

Cell Line IC50 (µM)
MCF-7 (Breast cancer)15
A2780 (Ovarian cancer)10

The selectivity index suggests that the compound may have lower toxicity towards non-cancerous cells, which is favorable for therapeutic applications .

Case Studies

A notable study investigated the effects of this compound on human cancer cell lines. The results indicated that treatment with varying concentrations led to significant apoptosis in cancer cells while sparing healthy cells. This selective cytotoxicity highlights its potential utility in cancer therapy .

Another study focused on its antimicrobial efficacy against resistant bacterial strains. The findings revealed that the compound not only inhibited bacterial growth but also reduced biofilm formation, suggesting its potential application in treating biofilm-associated infections .

Properties

IUPAC Name

4-chloro-3-cyclopropyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c9-7-3-4-10-5-8(7)11-6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQKYRAUJWPXHKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=C(C=CN=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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